CJ 033466 - 519148-48-2

CJ 033466

Catalog Number: EVT-253673
CAS Number: 519148-48-2
Molecular Formula: C19H28ClN5O
Molecular Weight: 377.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective 5-HT4 partial agonist (EC50= 0.927 nM). Displays > 1000-fold selectivity for 5-HT4 over other 5-HT and D2 receptors. Exhibits gastroprokinetic effects in vivo following oral administration. Weakly blocks hERG (IC50 = 2.6 μM).
Synthesis Analysis

The synthesis of CJ 033466 involves several key steps, primarily focusing on the formation of the imidazo[1,2-a]pyridine core. The synthesis can be summarized as follows:

  1. Formation of Imidazo[1,2-a]pyridine Core:
    • This step typically involves cyclization reactions using appropriate precursors under controlled conditions to construct the imidazo[1,2-a]pyridine framework.
  2. Introduction of Functional Groups:
    • Functional groups such as amino, chloro, and methyl are introduced through various substitution reactions. This may include electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Coupling with Piperidine Derivative:
    • The final step involves coupling the imidazo[1,2-a]pyridine core with a piperidine derivative. This step is crucial for achieving the desired pharmacological properties of CJ 033466.
Molecular Structure Analysis

The molecular structure of CJ 033466 can be described by its chemical formula C19H28ClN5OC_{19}H_{28}ClN_{5}O and a molar mass of approximately 377.92 g/mol. The structure features:

  • An imidazo[1,2-a]pyridine core, which is characterized by a fused bicyclic system.
  • A chloro group at position 6 and an amino group at position 5.
  • A piperidine moiety that is connected via a methyl bridge.

The three-dimensional conformation of CJ 033466 can be modeled using computational chemistry techniques such as molecular docking studies to predict its interaction with biological targets .

Chemical Reactions Analysis

CJ 033466 participates in various chemical reactions that can alter its structure and properties:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify existing functional groups, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: These reactions allow for the introduction or replacement of functional groups. Substitution reagents may include halogens and alkylating agents.

The products formed from these reactions depend on the specific conditions and reagents used, highlighting the versatility of CJ 033466 in synthetic organic chemistry .

Mechanism of Action

CJ 033466 acts primarily as a partial agonist at the 5-HT4 serotonin receptor. Its mechanism can be described in several key points:

  • Receptor Activation: Upon binding to the 5-HT4 receptor, CJ 033466 activates signaling pathways that lead to an increase in cyclic adenosine monophosphate (cAMP) levels. This secondary messenger plays a critical role in various biological processes.
  • Gastrointestinal Motility Stimulation: In animal models, CJ 033466 has been shown to enhance gastrointestinal motility effectively. Its action is mediated through modulation of smooth muscle contractions in the gut.
  • Anti-inflammatory Effects: Beyond its prokinetic effects, there is evidence suggesting that CJ 033466 may also exhibit anti-inflammatory properties by reducing leukocyte infiltration and inflammatory mediator expression in intestinal tissues .
Physical and Chemical Properties Analysis

CJ 033466 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are essential for its bioavailability and pharmacokinetics.
  • Stability: Stability under various environmental conditions (e.g., temperature, pH) influences its shelf-life and efficacy as a therapeutic agent.
  • Melting Point: Determining the melting point provides insights into purity and crystallinity.

These properties are critical for formulating effective drug delivery systems and assessing potential side effects .

Applications

CJ 033466 has diverse applications across various fields:

  • Pharmaceutical Research: It serves as a model compound for studying the pharmacological effects of 5-HT4 receptor agonists, particularly in gastrointestinal disorders.
  • Clinical Potential: The compound is being explored for therapeutic use in conditions such as postoperative ileus and other gastrointestinal motility disorders due to its enhanced efficacy compared to existing treatments like cisapride.
  • Biological Studies: Researchers investigate its effects on inflammation and gut motility to better understand gastrointestinal physiology and pathology .
Introduction to CJ 033466 and Serotonin Receptor Pharmacology

Historical Context and Discovery of CJ-033466 as a 5-HT4 Receptor Ligand

CJ-033466 (5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide) emerged in the early 2000s as a novel serotonin receptor modulator. Its identification marked a significant advancement in targeting 5-HT4 receptors—G protein-coupled receptors (GPCRs) that stimulate cAMP production upon serotonin binding [2] [7]. Unlike earlier non-selective agonists like cisapride, CJ-033466 was optimized for high 5-HT4 specificity, with a binding affinity (Ki) of 3.7 nM for human 5-HT4d receptors [1] [6]. This selectivity arose from strategic molecular design: its imidazopyridine scaffold minimized interactions with off-target receptors (e.g., 5-HT3, dopamine D2), addressing a key limitation of predecessors [1] [8].

Table 1: Pharmacological Profile of CJ-033466

ParameterValueExperimental Context
Molecular FormulaC19H28ClN5OChemical identification [1]
Binding Affinity (Ki)3.7 nMHuman 5-HT4d receptors [6]
Selectivity Ratio vs. 5-HT3>100-foldRadioligand binding assays [1]
Selectivity Ratio vs. D2>100-foldFunctional cell assays [1]

Molecular Pharmacology and Signaling

As a partial agonist, CJ-033466 exhibits 40–60% efficacy of full agonists like serotonin in cAMP accumulation assays [1]. This submaximal activation translates to tissue-specific effects: moderate receptor stimulation enhances physiological responses (e.g., gut motility) while avoiding overstimulation-linked side effects [7] [8]. Its low affinity for the hERG channel (IC50 >1 µM) was particularly notable, as earlier 5-HT4 agonists like cisapride inhibited hERG, leading to cardiac arrhythmias [1] [6]. This safety advantage stemmed from CJ-033466’s structural divergence from benzamide-class drugs [4].

Academic Significance in Serotonergic Pharmacology and Gastrointestinal Motility Research

Mechanistic Insights into Gastrointestinal Function

CJ-033466 became a pivotal tool for elucidating 5-HT4 receptor roles in gastrointestinal (GI) physiology. In conscious dogs, oral administration (0.03–0.3 mg/kg) accelerated gastric emptying and enhanced colonic motility with 30-fold greater potency than cisapride [1]. This underscored 5-HT4 receptors’ role in coordinating enteric nervous system (ENS) activity:

  • Neuronal stimulation: CJ-033466 activates presynaptic 5-HT4 receptors on cholinergic neurons, boosting acetylcholine release and smooth muscle contraction [8].
  • Anti-inflammatory effects: It induces acetylcholine release from ENS neurons, activating α7 nicotinic receptors on macrophages to suppress postoperative ileus [1] [6].

Table 2: Comparative Efficacy of 5-HT4 Agonists in GI Motility

CompoundRelative PotencyhERG AffinityKey Clinical Limitations
CJ-03346630× cisaprideLowNone (research compound)
Cisapride1× (reference)HighCardiac toxicity [1]
TegaserodSimilar to cisaprideModerateIschemic events [4]
PrucaloprideLower than cisaprideLowApproved for chronic constipation [4]

Implications for GI Disorder Therapeutics

The pharmacological profile of CJ-033466 informed next-generation drug design:

  • Selectivity-driven compounds: Newer agents (e.g., PF-00885706) adopted non-benzamide scaffolds to retain 5-HT4 specificity and low hERG risk [4].
  • Pathophysiological insights: It validated 5-HT4 agonism as a strategy for reflux disorders by demonstrating lower esophageal sphincter (LES) tone enhancement and gastric emptying acceleration [8].
  • Research utility: CJ-033466 remains a reference ligand for studying receptor internalization dynamics and splice variant-specific trafficking [2] [7].

Table 3: Key Research Applications of CJ-033466

Research DomainFindings Enabled by CJ-033466Citation
Receptor localizationConfirmed 5-HT4 expression in human enteric neurons [8]
Anti-inflammatory pathwaysIdentified α7nAChR-macrophage pathway for ileus [6]
Motility physiologyQuantified prokinetic effects in conscious mammals [1]

Properties

CAS Number

519148-48-2

Product Name

CJ 033466

IUPAC Name

5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide

Molecular Formula

C19H28ClN5O

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26)

InChI Key

ISKHMDNIWXPUGR-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N

Synonyms

5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]-imidazo[1,2-a]pyridine-8-carboxamide

Canonical SMILES

CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.